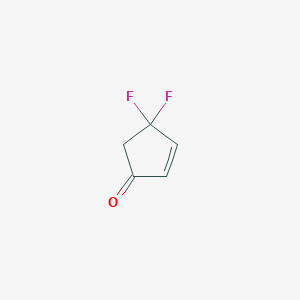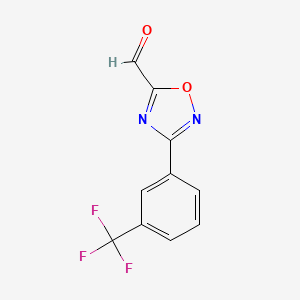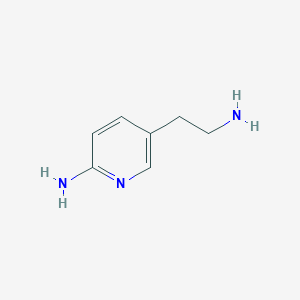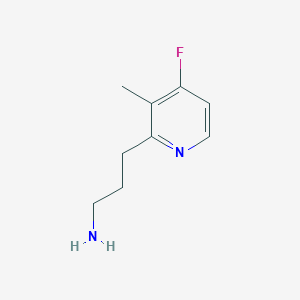
3-(4-Fluoro-3-methylpyridin-2-YL)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluoro-3-methylpyridin-2-YL)propan-1-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a fluorine atom at the 4th position and a methyl group at the 3rd position of the pyridine ring, along with a propan-1-amine side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-methylpyridin-2-YL)propan-1-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products.
化学反应分析
Types of Reactions
3-(4-Fluoro-3-methylpyridin-2-YL)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom and other substituents on the pyridine ring can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.
科学研究应用
3-(4-Fluoro-3-methylpyridin-2-YL)propan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biological pathways and interactions.
Industry: The compound may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(4-Fluoro-3-methylpyridin-2-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom and the amine group play crucial roles in its binding affinity and reactivity. The compound may act on various enzymes or receptors, modulating their activity and leading to desired biological effects .
相似化合物的比较
Similar Compounds
- 3-(3-Methylpyridin-4-yl)propan-1-amine
- 3-(2-Methylpyridin-4-yl)propan-1-amine
- 3-(4-Methylpyridin-3-yl)propan-1-amine
Uniqueness
3-(4-Fluoro-3-methylpyridin-2-YL)propan-1-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it distinct from other similar compounds .
属性
分子式 |
C9H13FN2 |
|---|---|
分子量 |
168.21 g/mol |
IUPAC 名称 |
3-(4-fluoro-3-methylpyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H13FN2/c1-7-8(10)4-6-12-9(7)3-2-5-11/h4,6H,2-3,5,11H2,1H3 |
InChI 键 |
QAQJINKOKLVBAV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CN=C1CCCN)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


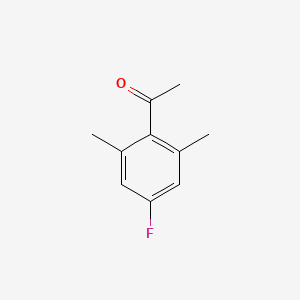
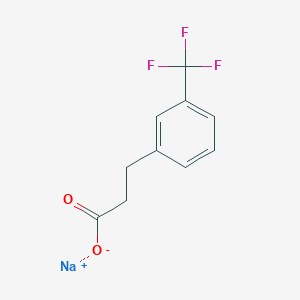
![9-Bromo-8-methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14854902.png)

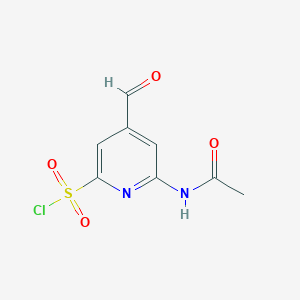
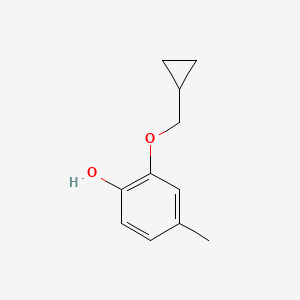

![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] decanoate](/img/structure/B14854932.png)
